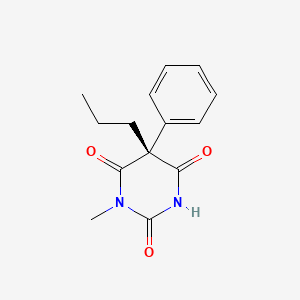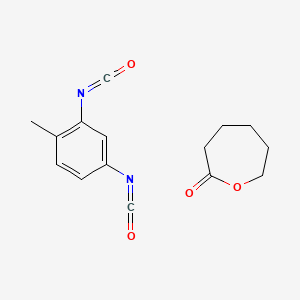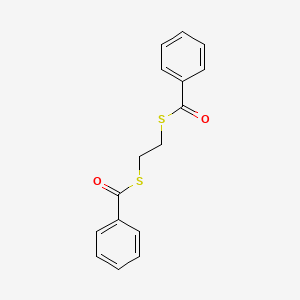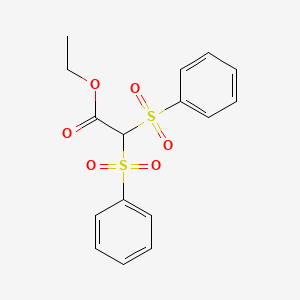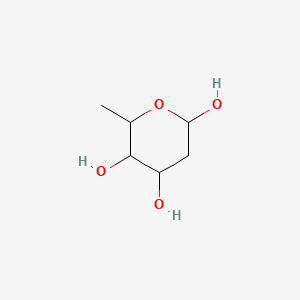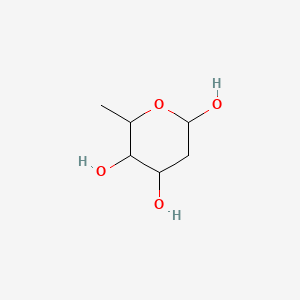
Di-deoxyhexose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose sugars where two hydroxyl groups are replaced by hydrogen atoms. These compounds are significant in various biological processes and are found in many natural products. Di-deoxyhexoses are often involved in the structural components of bacterial cell walls and are crucial in the synthesis of antibiotics and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexoses typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the conversion of deoxythymidine diphosphate glucose to deoxythymidine diphosphate 4-keto-6-deoxy-D-glucose is catalyzed by deoxythymidine diphosphate glucose oxidoreductase . This reaction requires specific conditions, including the presence of deuterium oxide and catalytic quantities of DPN (diphosphopyridine nucleotide).
Industrial Production Methods
Industrial production of di-deoxyhexoses often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as aldolase and triosephosphate isomerase are used in the conversion of fructose 1,6-diphosphate to 6-deoxyhexoses . These processes are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di-deoxyhexoses undergo various chemical reactions, including:
Oxidation: The oxidation of di-deoxyhexoses can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert keto derivatives back to their original forms.
Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various derivatives of di-deoxyhexoses, such as 4-keto-6-deoxy-D-glucose and other modified sugars .
Scientific Research Applications
Di-deoxyhexoses have numerous applications in scientific research:
Chemistry: They are used as building blocks in the synthesis of complex molecules, including antibiotics and other pharmaceuticals.
Industry: Di-deoxyhexoses are used in the production of flavor compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-deoxyhexoses involves their interaction with specific enzymes and pathways. For example, the enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose . This reaction involves the transient oxidation of the substrate, activating it for the dehydration step. The enzyme uses a tightly bound coenzyme NAD+ for this process .
Comparison with Similar Compounds
Di-deoxyhexoses can be compared with other deoxy sugars such as fucose and rhamnose:
Fucose: A 6-deoxyhexose that plays a role in blood transfusion reactions and host-microbe interactions.
Rhamnose: Another 6-deoxyhexose involved in the structural components of bacterial cell walls.
Di-deoxyhexoses are unique due to their specific structural modifications and their role in the synthesis of bioactive molecules. Their ability to undergo various chemical reactions and their involvement in critical biological processes make them valuable in both research and industrial applications.
Properties
CAS No. |
51020-42-9 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
InChI Key |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


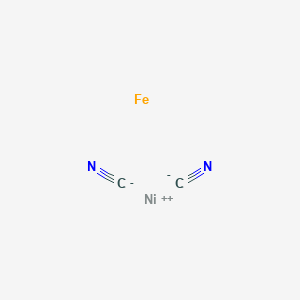
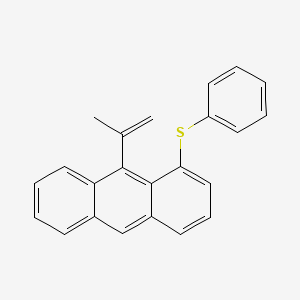
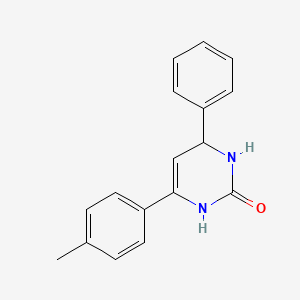
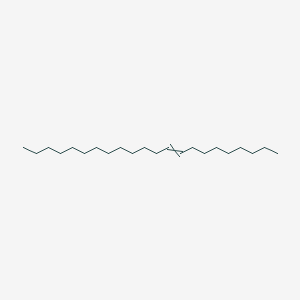

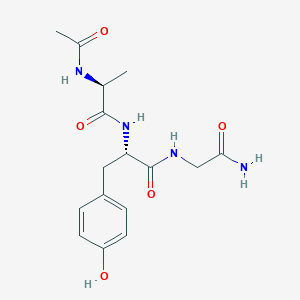
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
